Home > Products > Screening Compounds P59006 > (S)-3-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid
(S)-3-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid - 956966-37-3

(S)-3-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid

Catalog Number: EVT-3311996
CAS Number: 956966-37-3
Molecular Formula: C14H16N2O5
Molecular Weight: 292.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-3-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid is a complex organic compound that belongs to the class of imidazolidinones. Its structural uniqueness arises from the presence of both an imidazolidinone moiety and a propanoic acid functional group, making it a subject of interest in medicinal chemistry and organic synthesis. This compound has potential applications in pharmaceuticals due to its intriguing biological properties.

Source and Classification

This compound can be classified as a chiral imidazolidinone derivative. The presence of a methoxybenzyl group enhances its pharmacological profile, potentially affecting its solubility and bioactivity. The compound's synthesis and characterization have been documented in various chemical literature, emphasizing its significance in drug development and organic synthesis .

Synthesis Analysis

The synthesis of (S)-3-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid typically involves several key steps:

  1. Formation of Imidazolidinone: The initial step includes the reaction between an appropriate amino acid and a carbonyl compound to form the imidazolidinone ring. This reaction often requires specific catalysts or conditions to ensure stereoselectivity.
  2. Introduction of Propanoic Acid: Following the formation of the imidazolidinone, a propanoic acid moiety is introduced through acylation reactions. This step may utilize acyl chlorides or anhydrides under controlled conditions to maintain chirality.
  3. Methoxybenzyl Substitution: The final step involves the substitution of a hydrogen atom on the imidazolidinone with a 4-methoxybenzyl group, which can be achieved through nucleophilic substitution reactions.

Key parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during each step of synthesis .

Molecular Structure Analysis

The molecular structure of (S)-3-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid can be described as follows:

  • Molecular Formula: C15_{15}H16_{16}N2_{2}O4_{4}
  • Molecular Weight: Approximately 288.30 g/mol
  • Chirality: The compound possesses a chiral center at the imidazolidinone ring, contributing to its optical activity.

Structural Features

  • Imidazolidinone Ring: A five-membered cyclic structure containing two nitrogen atoms.
  • Methoxybenzyl Group: A benzene ring substituted with a methoxy group (–OCH₃), which influences both solubility and biological activity.
  • Carboxylic Acid Functional Group: Contributes to the compound's acidity and potential interactions with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed techniques for confirming the molecular structure and identifying impurities .

Chemical Reactions Analysis

(S)-3-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid is involved in various chemical reactions:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
  2. Amide Formation: Reaction with amines can lead to amide formation, which is significant for drug development.
  3. Reduction Reactions: The carbonyl groups in the imidazolidinone can undergo reduction, altering the compound's reactivity and properties.

These reactions are typically characterized by their kinetics and mechanisms, often analyzed using bond-electron matrices or computational chemistry methods .

Mechanism of Action

The mechanism of action for (S)-3-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid is not fully elucidated but is believed to involve:

  • Enzyme Inhibition: Potential interactions with specific enzymes due to its structural features may inhibit metabolic pathways.
  • Receptor Binding: The compound may bind to biological receptors, influencing signaling pathways that regulate physiological responses.

Studies utilizing single-molecule techniques could provide insights into its interaction dynamics at the molecular level .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-3-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid include:

  • Solubility: Soluble in polar solvents like water and methanol; limited solubility in non-polar solvents.
  • Melting Point: Typically determined through differential scanning calorimetry or similar techniques.
  • Stability: Stability under various pH conditions should be assessed due to potential hydrolysis of the carboxylic acid group.

Characterization techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-Vis) are employed to analyze these properties .

Applications

The applications of (S)-3-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid span several fields:

  1. Pharmaceutical Development: Its unique structure suggests potential as a lead compound in drug discovery for various diseases.
  2. Biochemical Research: Used as a tool for studying enzyme mechanisms or receptor interactions due to its ability to modulate biological activity.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex molecules or compounds with desired pharmacological properties.

Research continues into optimizing its synthesis and expanding its applications within medicinal chemistry .

Introduction to Chiral Hydantoin-Propanoic Acid Derivatives

Structural Classification within Imidazolidinone-Based Biologically Active Compounds

(S)-3-(1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid belongs to the imidazolidinone structural class, specifically classified as an N1-benzyl-substituted hydantoin derivative conjugated with a propanoic acid side chain. Its molecular architecture comprises three critical domains:

  • A hydantoin core (2,4-imidazolidinedione) featuring two carbonyl groups at positions 2 and 5, creating a planar, hydrogen-bond-accepting region [4].
  • An N1-(4-methoxybenzyl) group introducing aromatic character and electron-donating properties via the methoxy substituent. This moiety enhances lipophilicity and enables π-π stacking interactions with biological targets [2].
  • A C4-(S)-3-carboxypropyl side chain providing a chiral center, carboxylic acid functionality, and structural flexibility. The carboxylic acid enables salt formation, solubility modulation, and target binding through ionic interactions [7].

Table 1: Structural Characteristics of Key Hydantoin Derivatives

CompoundCore StructureN1 SubstituentC4/C5 SubstituentsCAS/Reference
(S)-3-(1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acidHydantoin4-Methoxybenzyl(S)-3-Carboxypropyl956966-37-3 [2]
PhenytoinHydantoinPhenylPhenyl57-41-0 [4]
3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acidHydantoin4-Cyanophenyl3-Carboxypropyl1173293-43-0 [7]

This structural triad aligns with bioactive hydantoin pharmacophores observed in therapeutic agents: Phenytoin (anticonvulsant) features 5,5-diphenyl substitution, while nilutamide (antiandrogen) contains a nitroaromatic N1 substituent [4]. The propanoic acid tail in the target compound resembles endogenous amino acid side chains, potentially enabling transport or enzyme recognition. The scaffold’s hydrogen-bonding capacity (two donors, two acceptors) facilitates strong target binding, as validated in glycogen phosphorylase inhibitors where hydantoins exhibit Kᵢ values ≈3–4 μM [6].

Significance of Stereogenic Centers in Enantiomer-Specific Bioactivity

The C4 stereogenic center in (S)-3-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid dictates its three-dimensional topology and biological recognition. Stereochemistry at this position influences:

  • Target binding affinity: Enzymes and receptors frequently exhibit chirality-sensitive binding pockets. For example, (S)-configured hydantoins demonstrate superior inhibition of glycogen synthase kinase-3β (GSK-3β) versus (R)-enantiomers, with IC₅₀ values differing by >10-fold in pyridinylmethylene hydantoin derivatives [8].
  • Metabolic fate: Cytochrome P450 enzymes metabolize hydantoin enantioselectively. Phenytoin’s (R)-enantiomer undergoes faster para-hydroxylation than its (S)-counterpart, impacting clearance rates and therapeutic indices [4].
  • Transport mechanisms: Amino acid transporters may preferentially translocate (S)-configured hydantoin-propanoic acids due to structural mimicry of L-α-amino acids like glutamic acid [6].

Table 2: Stereochemistry-Dependent Bioactivity in Hydantoins

Biological Target(S)-Enantiomer Activity(R)-Enantiomer ActivityReference
GSK-3β kinaseIC₅₀ = 2.14 µM (4'-chloropyridinyl analog)3–5-fold reduced inhibition [8]
Aldose reductaseIC₅₀ = 0.15 µM (Sorbinil)Inactive [4]
Sodium channel blockadeEC₅₀ = 8.2 µM (Phenytoin derivatives)EC₅₀ = 42.7 µM [4]

The configurational stability of the C4 chiral center is crucial for pharmacokinetics. Unlike thiohydantoins, which may racemize via enolization, the carbonyl hydantoin core exhibits greater stereochemical integrity at physiological pH, preserving enantiomeric purity in vivo [6]. Molecular modeling confirms the (S)-configuration optimally orients the propanoic acid side chain for hydrogen bonding with residues like Val135 in GSK-3β, explaining its enhanced inhibitory activity [8].

Historical Development of N-Substituted Hydantoin Scaffolds in Medicinal Chemistry

N-Substituted hydantoins emerged as privileged scaffolds following the serendipitous discovery of phenytoin’s anticonvulsant properties in 1938. Key developmental phases include:

  • First-generation alkyl/aryl hydantoins (1930s–1950s): Phenytoin (5,5-diphenylhydantoin), mephenytoin (5-ethyl-3-methyl-5-phenylhydantoin), and ethotoin (3-ethyl-5-phenylhydantoin) established hydantoins as viable CNS modulators. Their synthesis relied on the Bucherer-Bergs reaction – a multicomponent condensation of ketones, KCN, and (NH₄)₂CO₃ – enabling efficient 5,5-disubstitution [6].
  • Second-generation functionalized derivatives (1960s–1990s): Introduction of polar side chains enhanced solubility and target specificity. Nitrofurantoin (nitrofuran-conjugated hydantoin) became a frontline urinary antibiotic, while dantrolene (hydantoin with 4-nitrophenylfuroyl tail) emerged as a muscle relaxant. This era saw adoption of Hoyer’s modification (CO₂ pressure) to accelerate Bucherer-Bergs cyclizations for sterically hindered ketones [6].
  • Third-generation chiral pharmacophores (2000s–present): Advances in asymmetric synthesis enabled C4-chiral hydantoins with amino acid-like properties. Compounds like the target (S)-3-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid exploit stereospecific bioactivity. Contemporary strategies employ enzymatic resolution or chiral auxiliaries to access enantiopure hydantoins [6].

Table 3: Evolution of Key Synthetic Routes to N-Substituted Hydantoins

Synthetic MethodMechanismSubstitution FlexibilityLimitationsEra
Bucherer-Bergs reactionCarbonyl + KCN + (NH₄)₂CO₃ → 5-monosubstituted/5,5-disubstituted hydantoinModerate (C5 substituents defined by carbonyl)Fails with sterically hindered ketones1930s [6]
Hoyer modificationBucherer-Bergs under CO₂ pressureImproved for disubstituted ketonesRequires pressurized equipment1950s [6]
α-Amino acid cyclizationUrea/thiourea + α-amino acid derivativeHigh (N1, C4, C5 tunable)Requires preformed amino acids1980s [4]
Chiral pool synthesisL/D-amino acids → C4-chiral hydantoinsExcellent stereocontrolLimited to natural amino acid side chains2000s [6]

Modern applications leverage hydantoins as versatile intermediates for non-natural amino acid synthesis via enzymatic hydrolysis of 5-monosubstituted derivatives. Clinically significant agents like the antiandrogens nilutamide and enzalutamide (bearing pyridinyl-hydantoin moieties) highlight the scaffold’s enduring pharmaceutical relevance [4]. The target compound exemplifies contemporary design through its chiral C4-propanoic acid motif – a feature enhancing target specificity versus early nonsymmetric hydantoins.

Properties

CAS Number

956966-37-3

Product Name

(S)-3-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid

IUPAC Name

3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

InChI

InChI=1S/C14H16N2O5/c1-21-10-4-2-9(3-5-10)8-16-13(19)11(15-14(16)20)6-7-12(17)18/h2-5,11H,6-8H2,1H3,(H,15,20)(H,17,18)/t11-/m0/s1

InChI Key

RYXFIOOGKNWBIR-NSHDSACASA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)O

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.